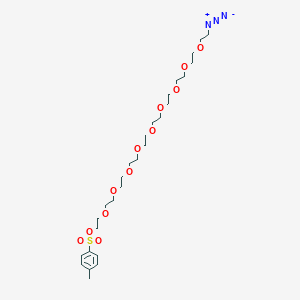
3-(o-Tolyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(o-Tolyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with an o-tolyl group at the third position. Isoxazoles are a class of five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of o-tolyl nitrile oxide with an appropriate dipolarophile under mild conditions. This reaction can be catalyzed by various metal catalysts, such as copper or ruthenium, or can proceed under metal-free conditions using microwave irradiation .
Industrial Production Methods
Industrial production of this compound often employs eco-friendly and cost-effective methods. Metal-free synthetic routes are preferred due to their lower environmental impact and reduced production costs. These methods typically involve the use of readily available starting materials and simple reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-(o-Tolyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other derivatives.
Reduction: Reduction reactions can convert the isoxazole ring into other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions
Major Products Formed
The major products formed from these reactions include substituted isoxazoles, oxazoles, and other heterocyclic derivatives. These products often exhibit enhanced biological activities and are of significant interest in medicinal chemistry .
Aplicaciones Científicas De Investigación
3-(o-Tolyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: It serves as a lead compound in the development of new drugs with analgesic, anti-inflammatory, and anticonvulsant properties.
Industry: This compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(o-Tolyl)isoxazole involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor modulator, leading to the disruption of key biological processes. The compound’s effects are often mediated through its ability to form stable complexes with target proteins or nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
3-(p-Tolyl)isoxazole: Similar structure but with a para-tolyl group.
3-(m-Tolyl)isoxazole: Similar structure but with a meta-tolyl group.
Isoxazole: The parent compound without any substituents.
Uniqueness
3-(o-Tolyl)isoxazole is unique due to the specific positioning of the o-tolyl group, which can influence its reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with biological targets and its overall pharmacological profile .
Propiedades
Fórmula molecular |
C10H9NO |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
3-(2-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-4-2-3-5-9(8)10-6-7-12-11-10/h2-7H,1H3 |
Clave InChI |
QANLMPPONZMILX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NOC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol](/img/structure/B12094182.png)








![4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine](/img/structure/B12094260.png)




